molecular formula C17H16ClN5O2 B13374887 methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate

methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate

Cat. No.: B13374887
M. Wt: 357.8 g/mol
InChI Key: XQZYZVAVFBFSAG-UHFFFAOYSA-N
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Description

Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound that features a benzoate ester linked to a tetraazole ring This compound is notable for its unique structure, which includes a chlorophenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the tetraazole ring. The process often includes:

    Formation of the Benzoate Ester: This can be achieved through esterification of benzoic acid with methanol in the presence of a strong acid catalyst.

    Synthesis of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Coupling Reactions: The final step involves coupling the benzoate ester with the tetraazole ring using reagents like chlorophenyl methylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoate esters.

Scientific Research Applications

Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{5-[(4-bromophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
  • Methyl 2-{5-[(4-fluorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate
  • Methyl 2-{5-[(4-methylphenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate

Uniqueness

Methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

methyl 2-[5-[(4-chlorophenyl)-(methylamino)methyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C17H16ClN5O2/c1-19-15(11-7-9-12(18)10-8-11)16-20-21-22-23(16)14-6-4-3-5-13(14)17(24)25-2/h3-10,15,19H,1-2H3

InChI Key

XQZYZVAVFBFSAG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=NN=NN2C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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